molecular formula C10H11BrN2O B2744998 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 1529349-14-1

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B2744998
CAS No.: 1529349-14-1
M. Wt: 255.115
InChI Key: VJQFYFSOELYSKS-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a brominated benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a bromine substituent at position 7 and a methyl group at position 5, which influence its electronic properties, solubility, and biological interactions. For instance, bromine substituents in benzodiazepines are known to enhance lipophilicity and receptor binding affinity, as observed in compounds like 7-bromo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (C₁₅H₁₁BrN₂O, MW 315.16) .

Properties

IUPAC Name

7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-8-4-7(11)2-3-9(8)13-10(14)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQFYFSOELYSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)NC(=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzophenone and methylamine.

    Cyclization: The key step involves the cyclization of the starting materials to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted benzodiazepines, reduced amines, and oxidized derivatives.

Scientific Research Applications

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is conducted to explore its potential therapeutic uses in treating anxiety, insomnia, and other neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one with structurally related benzodiazepines, highlighting substituent effects, biological activities, and applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 7-Br, 5-Me C₁₀H₁₁BrN₂O 255.11* Hypothesized enhanced lipophilicity and stability N/A
7-Bromo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 7-Br, 5-Ph C₁₅H₁₁BrN₂O 315.16 >95% purity; potential CNS activity
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) 7-NO₂, 5-(2-Cl-Ph), 1-Me C₁₆H₁₂ClN₃O₃ 329.74 High purity; anticonvulsant applications
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one 7-Cl, 5-Ph C₁₅H₁₁ClN₂O 270.71 Structural analog with Cl substituent
7-Bromo-4-(2-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 7-Br, 4-(2-Cl-Bz), 5-Ph C₂₁H₁₅BrClN₂O₂ 459.71 Screening compound for drug discovery

*Calculated based on molecular formula.

Structural and Functional Differences

  • Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may improve blood-brain barrier penetration, as seen in 7-bromo-5-phenyl derivatives . Chlorine-substituted analogs (e.g., 7-chloro-5-phenyl) are associated with anticonvulsant activity . Nitro and Chlorobenzoyl Groups: Nitro substituents (e.g., in Methylclonazepam) are linked to anticonvulsant efficacy , while chlorobenzoyl moieties (e.g., in ChemDiv 2404-0113) may modulate receptor selectivity .

Physicochemical Properties

  • Purity and Stability : Analogs like 7-bromo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one demonstrate >95% HPLC purity, indicating robust synthetic protocols . The target compound’s methyl group may enhance stability against oxidative degradation compared to nitro-substituted derivatives .
  • Solubility : Bromine’s lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

Biological Activity

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound is particularly interesting due to its potential therapeutic applications and interactions with various biological systems. This article will explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11BrN2O
  • Molecular Weight : 255.12 g/mol
  • CAS Number : 455885-79-7

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. They enhance the inhibitory effects of GABA by binding to specific sites on the GABAA receptor complex. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Key Points:

  • GABA Receptor Interaction : this compound likely interacts with GABAA receptors similar to other benzodiazepines.
  • Neurotransmission Modulation : The compound may influence neurotransmitter release and neuronal communication through its action on GABAergic pathways.

Biological Activity and Pharmacological Effects

Research indicates that compounds within the benzodiazepine class exhibit a range of biological activities, including anxiolytic (anxiety-reducing), sedative, anticonvulsant, and muscle relaxant properties. Specifically for this compound:

Anxiolytic Effects

Studies have shown that benzodiazepines can significantly reduce anxiety levels in both animal models and clinical settings. The anxiolytic properties are attributed to their ability to enhance GABAergic transmission.

Sedative Effects

The compound has been noted for its sedative effects in various preclinical studies. It may be used in situations requiring sedation prior to medical procedures or for managing insomnia.

Anticonvulsant Activity

Benzodiazepines are often employed in the treatment of seizures. Research into this compound suggests potential anticonvulsant properties similar to established drugs like clonazepam.

Case Studies and Research Findings

StudyFindings
Study on GABA Modulation Demonstrated that 7-Bromo compounds enhance GABA receptor activity leading to increased inhibitory neurotransmission (PubChem)
Animal Model Study In vivo testing showed significant reduction in anxiety behaviors in rodents treated with the compound (Science.gov)
Pharmacokinetic Analysis Investigated absorption and distribution; results indicated favorable bioavailability and CNS penetration (ACS Publications)

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursor amines and ketones under acidic conditions to form the benzodiazepine ring.

Bromination : Electrophilic substitution at the 7-position using brominating agents (e.g., NBS or Br₂ in presence of FeCl₃).

Methylation : Alkylation at the 5-position with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
Critical factors include temperature control during bromination (≤0°C to avoid over-halogenation) and inert atmosphere for methylation to prevent oxidation .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 2.35 (s, 3H, 5-CH₃) and δ 4.15–4.45 (m, 4H, tetrahydro ring protons) confirm substitution patterns. Discrepancies in aromatic proton splitting (e.g., 7-Bromo vs. 8-Bromo isomers) require 2D NMR (COSY, NOESY) for resolution .
    • ¹³C NMR : Signals at ~170 ppm (C=O) and 45–50 ppm (N-CH₃) are critical.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 281.03 (calc. 281.04). Discrepancies in fragmentation patterns may indicate impurities from incomplete bromination .

Advanced Research Questions

Q. How does the 7-Bromo and 5-methyl substitution influence GABAₐ receptor binding compared to classical benzodiazepines?

Methodological Answer:

  • Receptor Docking Studies : The 7-Bromo group enhances halogen bonding with Tyr-209 in the GABAₐ α-subunit, increasing affinity. Methylation at C5 reduces steric hindrance, improving access to hydrophobic pockets.
  • Functional Assays : Electrophysiology (patch-clamp) in HEK293 cells expressing α1β2γ2 receptors shows EC₅₀ values ~50 nM, compared to 100 nM for diazepam. Contradictory data on partial agonism (e.g., lower efficacy in β3-containing subtypes) require subtype-selective assays .

Q. What strategies resolve contradictions in reported synthetic yields and byproduct formation?

Methodological Answer:

  • Byproduct Analysis : LC-MS identifies dimers (m/z ~560) from radical coupling during bromination. Mitigation: Use catalytic TEMPO to quench radicals .
  • Yield Optimization : Design of Experiments (DoE) identifies temperature as critical for methylation (optimal: 50°C). Contradictions in literature (45–85% yields) stem from solvent purity (DMF vs. dry DMF) .

Q. How can computational modeling guide the design of derivatives with reduced off-target activity?

Methodological Answer:

  • QSAR Models : Train models using datasets of benzodiazepine affinity (pKi) and ADMET properties. Key descriptors include LogP (optimal 2.5–3.5) and polar surface area (<90 Ų).
  • MD Simulations : 100-ns simulations reveal that 5-methyl stabilizes a β-sheet conformation in the receptor, reducing β-carboline-like inverse agonism .

Q. What are the challenges in detecting and quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in H₂O/MeCN. Limit of detection: 0.1 ng/mL. Challenges include ion suppression from phospholipids in plasma; mitigate with SPE (C8 cartridges) .
  • Metabolite ID : Hydroxylation at C3 (major metabolite) requires stable isotope labeling (²H/¹³C) for MS differentiation from endogenous compounds .

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